molecular formula C16H28O6 B12567569 Tri-tert-butyl methanetricarboxylate CAS No. 173948-09-9

Tri-tert-butyl methanetricarboxylate

Cat. No.: B12567569
CAS No.: 173948-09-9
M. Wt: 316.39 g/mol
InChI Key: PXXFCLVMKZCKND-UHFFFAOYSA-N
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Description

However, structural analogs such as Triethyl methanetricarboxylate (CAS 6279-86-3) are discussed in detail, which may offer insights into the properties and applications of tricarboxylate esters. This article will focus on comparisons using available evidence for related compounds.

Properties

CAS No.

173948-09-9

Molecular Formula

C16H28O6

Molecular Weight

316.39 g/mol

IUPAC Name

tritert-butyl methanetricarboxylate

InChI

InChI=1S/C16H28O6/c1-14(2,3)20-11(17)10(12(18)21-15(4,5)6)13(19)22-16(7,8)9/h10H,1-9H3

InChI Key

PXXFCLVMKZCKND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri-tert-butyl methanetricarboxylate typically involves the esterification of methanetricarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Methanetricarboxylic acid+3tert-butyl alcoholTri-tert-butyl methanetricarboxylate+3water\text{Methanetricarboxylic acid} + 3 \text{tert-butyl alcohol} \rightarrow \text{this compound} + 3 \text{water} Methanetricarboxylic acid+3tert-butyl alcohol→Tri-tert-butyl methanetricarboxylate+3water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-butyl methanetricarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield methanetricarboxylic acid and tert-butyl alcohol.

    Reduction: The carboxylate groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted under specific conditions, although this is less common due to the steric hindrance.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the ester groups.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of carboxylate groups.

    Substitution: Strong nucleophiles or electrophiles may be required to achieve substitution reactions.

Major Products

    Hydrolysis: Methanetricarboxylic acid and tert-butyl alcohol.

    Reduction: Tri-tert-butyl methanol.

    Substitution: Depending on the substituent, various substituted derivatives of this compound.

Scientific Research Applications

Tri-tert-butyl methanetricarboxylate has several applications in scientific research:

    Chemistry: Used as a sterically hindered ester in organic synthesis to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a protecting group for carboxylic acids in peptide synthesis.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as an intermediate in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of tri-tert-butyl methanetricarboxylate in various reactions involves the steric hindrance provided by the tert-butyl groups, which can influence the reactivity of the carboxylate groups. In hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack, leading to the formation of methanetricarboxylic acid and tert-butyl alcohol. In reduction reactions, the carboxylate groups are reduced to primary alcohols through the transfer of hydride ions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares Triethyl methanetricarboxylate (C₉H₁₄O₆) with structurally similar esters, based on data from the provided evidence:

Property Triethyl Methanetricarboxylate Diethyl 2-(Ethoxymethyl)malonate Diethyl 2-(Methoxymethyl)-2-methylmalonate
CAS No. 6279-86-3 1619-62-1 609-08-5
Melting Point 25–26 °C No data No data
Boiling Point 253 °C No data No data
Density 1.095 g/mL No data No data
Solubility Sparingly in chloroform, slightly in methanol No data No data
Refractive Index 1.424 No data No data

Key observations:

  • Triethyl methanetricarboxylate exhibits a low melting point (25–26 °C) and moderate solubility in polar solvents like methanol, likely due to its three ethyl ester groups .
  • Substituted malonates (e.g., Diethyl 2-(methoxymethyl)-2-methylmalonate) share structural similarities but lack comprehensive physicochemical data .

Ecological and Environmental Impact

  • Triethyl Methanetricarboxylate: No ecological data (persistence, bioaccumulation) are provided in the evidence.
  • General Trends :
    • Bulky ester groups (e.g., tert-butyl) may reduce soil mobility compared to smaller alkyl groups (e.g., ethyl), but this is speculative due to insufficient evidence .

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